1-Boc-3-bromo-7-nitroindole

Vue d'ensemble

Description

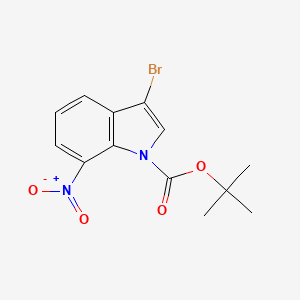

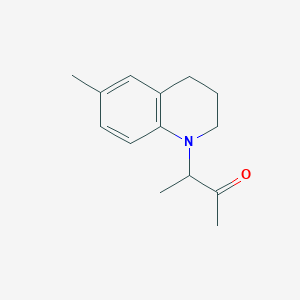

“1-Boc-3-bromo-7-nitroindole” is a chemical compound with the IUPAC name tert-butyl 3-bromo-7-nitro-1H-indole-1-carboxylate . It has a molecular weight of 341.16 and its molecular formula is C13H13BrN2O4 .

Synthesis Analysis

The synthesis of 3-nitroindoles, which includes “1-Boc-3-bromo-7-nitroindole”, has been achieved under non-acidic and non-metallic conditions . The protocol involves an electrophilic substitution reaction of indole with ammonium tetramethylnitrate . Trifluoroacetyl nitrate (CF3COONO2) is produced by metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature . This nitrate acts as an electrophilic nitrating agent for a variety of indoles .

Molecular Structure Analysis

The molecular structure of “1-Boc-3-bromo-7-nitroindole” is characterized by a pyrazole fused to a benzene ring . The average mass of the molecule is 341.157 Da and the monoisotopic mass is 340.005859 Da .

Physical And Chemical Properties Analysis

“1-Boc-3-bromo-7-nitroindole” is a solid compound . It should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C .

Applications De Recherche Scientifique

1-Boc-3-bromo-7-nitroindole is a chemical compound with the molecular formula C13H13BrN2O4 . It’s often used in the field of organic chemistry for various research purposes .

One potential application of 1-Boc-3-bromo-7-nitroindole is in the study of the reactivity of 3-nitroindoles with electron-rich species . This research is significant because the indole motif is a “privileged structure” in the pharmaceutical industry, playing a central role in drug discovery . The electrophilic reactivity of 3-nitroindole derivatives has been put at the heart of a wide range of new, albeit challenging, chemical reactions .

In one study, researchers reported the first organocatalyzed reaction of 3-nitroindoles with Nazarov reagents, which possess a nucleophilic α-carbon and an electronically deficient C=C double bond . The bifunctional nature of the thiourea organocatalyst allowed activation of the 3-nitroindole by the formation of multiple hydrogen bonds with the amide .

This research showcases the remarkable electrophilic reactivity of 3-nitroindoles with electron-rich species and highlights their value in generating diversely substituted indoles . This compilation underlines how these heteroaromatic templates have gradually become model substrates for electron-poor aromatic compounds in dearomatization strategies .

1-Boc-3-bromo-7-nitroindole is a chemical compound with the molecular formula C13H13BrN2O4 . It’s often used in the field of organic chemistry for various research purposes .

One potential application of 1-Boc-3-bromo-7-nitroindole is in the study of the reactivity of 3-nitroindoles with electron-rich species . This research is significant because the indole motif is a “privileged structure” in the pharmaceutical industry, playing a central role in drug discovery . The electrophilic reactivity of 3-nitroindole derivatives has been put at the heart of a wide range of new, albeit challenging, chemical reactions .

In one study, researchers reported the first organocatalyzed reaction of 3-nitroindoles with Nazarov reagents, which possess a nucleophilic α-carbon and an electronically deficient C=C double bond . The bifunctional nature of the thiourea organocatalyst allowed activation of the 3-nitroindole by the formation of multiple hydrogen bonds with the amide .

This research showcases the remarkable electrophilic reactivity of 3-nitroindoles with electron-rich species and highlights their value in generating diversely substituted indoles . This compilation underlines how these heteroaromatic templates have gradually become model substrates for electron-poor aromatic compounds in dearomatization strategies .

1-Boc-3-bromo-7-nitroindole is a chemical compound with the molecular formula C13H13BrN2O4 . It’s often used in the field of organic chemistry for various research purposes .

One potential application of 1-Boc-3-bromo-7-nitroindole is in the study of the reactivity of 3-nitroindoles with electron-rich species . This research is significant because the indole motif is a “privileged structure” in the pharmaceutical industry, playing a central role in drug discovery . The electrophilic reactivity of 3-nitroindole derivatives has been put at the heart of a wide range of new, albeit challenging, chemical reactions .

In one study, researchers reported the first organocatalyzed reaction of 3-nitroindoles with Nazarov reagents, which possess a nucleophilic α-carbon and an electronically deficient C=C double bond . The bifunctional nature of the thiourea organocatalyst allowed activation of the 3-nitroindole by the formation of multiple hydrogen bonds with the amide .

This research showcases the remarkable electrophilic reactivity of 3-nitroindoles with electron-rich species and highlights their value in generating diversely substituted indoles . This compilation underlines how these heteroaromatic templates have gradually become model substrates for electron-poor aromatic compounds in dearomatization strategies .

Safety And Hazards

The safety information for “1-Boc-3-bromo-7-nitroindole” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

tert-butyl 3-bromo-7-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-9(14)8-5-4-6-10(11(8)15)16(18)19/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYXXCHHJCQANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654344 | |

| Record name | tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-bromo-7-nitroindole | |

CAS RN |

914349-37-4 | |

| Record name | tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438309.png)

![4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1438315.png)

![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride](/img/structure/B1438320.png)

![4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438321.png)

![6-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1438323.png)

![Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate](/img/structure/B1438325.png)